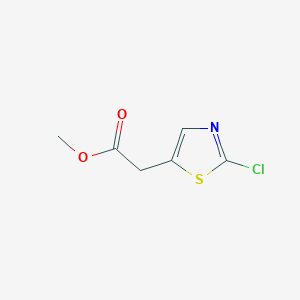
5-Bromo-4-chloronicotinaldehyde
Vue d'ensemble
Description
5-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO . It is used in various research and development activities .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloronicotinaldehyde involves the reaction of 3-bromo-4-chloropyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. After stirring for a few hours, DMF is added and the reaction is warmed to room temperature .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloronicotinaldehyde is represented by the InChI code 1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H . The molecular weight of this compound is 220.45 .Physical And Chemical Properties Analysis
5-Bromo-4-chloronicotinaldehyde is a solid at room temperature. The compound’s physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Properties
5-Bromo-4-chloronicotinaldehyde is involved in various chemical synthesis processes. One such application is in the preparation of halogenated benzo[b]thiophens. In a study, 5-chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes, related to 5-Bromo-4-chloronicotinaldehyde, were synthesized using the Sommelet and Krohnke reactions. These compounds exhibited typical properties of aromatic aldehydes and participated in reactions like the Doebner reaction with malonic acid (Shanta & Scrowston, 1967).
Metabolism and Transformation Studies
5-Bromo-4-chloronicotinaldehyde can be used to study metabolic pathways and transformations. For instance, a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites that suggest the presence of pathways involving deamination, reduction, and oxidation (Kanamori et al., 2002). Another study investigated the transformation of halogenated aromatic aldehydes by anaerobic bacteria, revealing insights into the oxidation and reduction of the aldehyde group in such compounds (Neilson et al., 1988).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the separation and determination of compounds similar to 5-Bromo-4-chloronicotinaldehyde. For example, a gas chromatography method was developed for determining 3-bromo-4-hydroxybenzaldehyde, demonstrating the importance of such compounds in analytical methods (Shi Jie, 2000).
Pharmacological Applications
Although the focus is not on drug use, dosage, or side effects, 5-Bromo-4-chloronicotinaldehyde derivatives show potential in pharmacological research. Compounds synthesized from similar halogenated benzaldehydes have been evaluated for activities like antibacterial, antifungal, and anti-HIV properties. A study on Schiff and Mannich bases derived from isatin derivatives and thiosemicarbazide showed favorable antimicrobial activity (Pandeya et al., 1999).
Environmental Chemistry
5-Bromo-4-chloronicotinaldehyde can also be relevant in environmental chemistry. For example, the extraction, recovery, and detection of copper in water samples utilized Schiff base ionophores synthesized from compounds related to 5-Bromo-4-chloronicotinaldehyde (Fathi & Yaftian, 2009).
Safety And Hazards
The safety information for 5-Bromo-4-chloronicotinaldehyde indicates that it is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBFATWINWCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857212 | |
| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloronicotinaldehyde | |
CAS RN |
1060802-24-5 | |
| Record name | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)



![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)





![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

